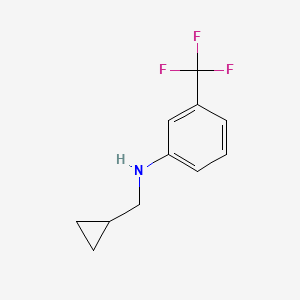

N-(cyclopropylméthyl)-3-(trifluorométhyl)aniline

Vue d'ensemble

Description

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring, with a cyclopropylmethyl substituent on the nitrogen atom

Applications De Recherche Scientifique

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group, which can enhance metabolic stability and bioavailability.

Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

Chemical Biology: The compound serves as a probe in studying biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.

Mécanisme D'action

Target of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

It’s known that trifluoromethyl-containing compounds can undergo c–f bond activation, which is a challenging task in organic synthesis .

Biochemical Pathways

The compound may be involved in the biosynthesis of cyclopropane, a structural motif widespread in natural products and usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The compound is a liquid at 20°c , which may influence its absorption, distribution, metabolism, and excretion in the body.

Action Environment

The action, efficacy, and stability of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . It should also avoid exposure to air .

Analyse Biochimique

Biochemical Properties

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed that the trifluoromethyl group can enhance the stability and reactivity of radical intermediates, which are crucial in many biochemical processes . The interactions between N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline and biomolecules such as enzymes and proteins are primarily mediated through non-covalent interactions, including hydrogen bonding and van der Waals forces.

Cellular Effects

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is known to form stable radical intermediates, which can interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in changes in the activity of metabolic pathways and cellular processes, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, the trifluoromethyl group in N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can enhance the reactivity of radical intermediates, leading to changes in the activity of enzymes that catalyze important biochemical reactions.

Transport and Distribution

The transport and distribution of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline and cyclopropylmethyl chloride.

N-Alkylation: The key step involves the N-alkylation of 3-(trifluoromethyl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the N-alkylation process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline N-oxide.

Reduction: N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline

- N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

- N-(cyclopropylmethyl)-3-(difluoromethyl)aniline

Uniqueness

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic effects, making it a valuable compound for various applications.

Activité Biologique

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group and a cyclopropylmethyl moiety, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing metabolic stability and binding affinity to target proteins, while the cyclopropylmethyl group may improve membrane permeability.

Target Interactions

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline interacts with various biomolecules, influencing enzyme activity and cellular pathways. The trifluoromethyl group can stabilize radical intermediates, which are crucial in many biochemical reactions. This stabilization can enhance the compound's reactivity with enzymes involved in metabolic processes.

Biochemical Pathways

The compound has been shown to modulate several cellular processes, including:

- Cell Signaling : It alters the activity of key signaling molecules, impacting pathways that regulate cell growth, differentiation, and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed in response to this compound, indicating its potential role in transcriptional regulation .

Cellular Effects

Research indicates that N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline affects various cell types by modulating cellular metabolism and signaling pathways. For instance, it has been shown to influence the proliferation of cancer cell lines, suggesting potential anticancer properties.

Dosage Effects

In animal models, the compound exhibits dose-dependent effects. Low doses have minimal toxicity while effectively modulating specific biochemical pathways. However, higher doses may lead to adverse effects, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of leukemia cell lines with IC50 values ranging from 1.24 to 7.62 μM. The mechanism involved downregulation of key kinases associated with cancer progression .

- Enzyme Inhibition : Another investigation revealed that N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline inhibited cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported as 19.45 μM and 42.1 μM respectively .

Summary of Biological Activities

| Activity Type | Observations | IC50 Values (μM) |

|---|---|---|

| Anticancer | Inhibition of leukemia cell proliferation | 1.24 - 7.62 |

| COX Enzyme Inhibition | Suppression of COX-1 and COX-2 activity | COX-1: 19.45; COX-2: 42.1 |

Pharmacokinetics and Stability

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is a liquid at room temperature (20°C). Its stability can be influenced by environmental factors; thus, it is recommended to store it under inert gas conditions at low temperatures (below 15°C) to maintain its efficacy.

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDEPFTHQMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585670 | |

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-43-4 | |

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.